molecular formula C25H33NO4 B8236411 Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-YL)phenoxy)propanamido)benzoate

Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-YL)phenoxy)propanamido)benzoate

Cat. No.: B8236411
M. Wt: 411.5 g/mol
InChI Key: FLLJXWXMLLAKKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4,4-trimethylpentan-2-yl phenol with an appropriate halogenated propanoic acid derivative under basic conditions to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 3-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.

    Esterification: Finally, the carboxylic acid group of the resulting compound is esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and amido groups, leading to the formation of quinones and imides, respectively.

    Reduction: Reduction reactions can target the ester and amide functionalities, converting them to alcohols and amines.

    Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products

    Oxidation: Quinones and imides.

    Reduction: Alcohols and amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by competitively inhibiting MDH1 and MDH2, key enzymes in the citric acid cycle. By inhibiting these enzymes, it disrupts the production of NADH, a crucial molecule for ATP generation in mitochondria. This inhibition leads to reduced mitochondrial respiration and energy production, ultimately causing cancer cell death due to metabolic stress .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate (16c): Known for its dual inhibition of MDH1 and MDH2.

    LW6: Another compound containing an aryloxyacetylamino benzoic acid moiety, primarily inhibiting HIF-1.

    MDH2 Inhibitors: Compounds specifically targeting MDH2 without affecting MDH1.

Uniqueness

This compound is unique due to its dual inhibition of both MDH1 and MDH2, providing a more comprehensive approach to targeting cancer metabolism compared to compounds that inhibit only one of these enzymes .

Properties

IUPAC Name

methyl 3-[3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO4/c1-24(2,3)17-25(4,5)19-10-12-21(13-11-19)30-15-14-22(27)26-20-9-7-8-18(16-20)23(28)29-6/h7-13,16H,14-15,17H2,1-6H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLJXWXMLLAKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCC(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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